

# An In-depth Technical Guide to the Solubility of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **N-AllyImethylamine** (CAS 627-37-2), a secondary amine utilized in various chemical syntheses. The document details its solubility in aqueous and organic media, outlines standardized experimental protocols for solubility determination, and presents a logical framework for understanding its solubility profile based on physicochemical principles.

## Introduction to N-Allylmethylamine

N-Allylmethylamine, also known as N-methylallylamine, is a colorless liquid with the chemical formula C<sub>4</sub>H<sub>9</sub>N. As a bifunctional molecule containing both an amine group and an alkene group, it serves as a versatile building block in organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development. This guide synthesizes available data to provide a practical reference for laboratory and development settings.

## **Solubility Profile of N-Allylmethylamine**

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. **N-AllyImethylamine** possesses a polar secondary amine group capable of acting as a hydrogen bond acceptor, and to a lesser extent, a donor. This is contrasted with its nonpolar four-carbon backbone. This dual character dictates its solubility across different solvents.



#### 2.1 Aqueous Solubility

**N-AllyImethylamine** is miscible with water[1][2]. Miscibility, as opposed to simple solubility, means that it can dissolve in water at any proportion, forming a single homogeneous phase. This high degree of aqueous solubility is attributed to the ability of the polar amine group to form strong hydrogen bonds with water molecules[3].

#### 2.2 Organic Solvent Solubility

While specific quantitative solubility data for **N-AllyImethylamine** in various organic solvents is not readily available in published literature, its solubility can be reliably predicted based on the general behavior of low-molecular-weight aliphatic amines. Aliphatic amines are typically soluble in a wide range of organic solvents, particularly polar organic solvents[1][3]. The small, nonpolar alkyl portion of **N-AllyImethylamine** is readily solvated by common organic media.

The following table summarizes the expected solubility of **N-Allylmethylamine** in common laboratory solvents, categorized by solvent class.



| Solvent Class | Representative<br>Solvents  | Expected Solubility<br>of N-<br>Allylmethylamine | Rationale  |
|---------------|---|--|--|
| Polar Protic  | Water, Ethanol,<br>Methanol   | Miscible / Very<br>Soluble                       | The amine group forms strong hydrogen bonds with the hydroxyl groups of protic solvents.   |
| Polar Aprotic | Acetone, Acetonitrile,<br>Tetrahydrofuran<br>(THF),<br>Dimethylformamide<br>(DMF) | Soluble  | The polar nature of the amine group interacts favorably with the dipole moments of polar aprotic solvents.  Primary amines are known to react with ketones like acetone[1].                                      |
| Nonpolar      | Hexane, Toluene,<br>Diethyl Ether   | Soluble  | The nonpolar C <sub>4</sub> H <sub>9</sub> hydrocarbon portion of the molecule interacts well with nonpolar solvents through London dispersion forces. Amines are generally soluble in ether and benzene[3] [4]. |

## **Physicochemical Properties**

A summary of key physicochemical properties for **N-AllyImethylamine** is provided below for reference.



| Property          | Value                           | Reference(s) |
|-------------------|---------------------------------|--------------|
| CAS Number        | 627-37-2                        | [1]          |
| Molecular Formula | C <sub>4</sub> H <sub>9</sub> N | [1]          |
| Molecular Weight  | 71.12 g/mol                     | [1][5]       |
| Appearance        | Colorless liquid                | [2]          |
| Density           | 0.741 g/mL at 25 °C             | [1][5]       |
| Boiling Point     | 64-66 °C                        | [1][5]       |
| Flash Point       | -28 °C (-18.4 °F)               | [5]          |
| рКа               | 9.88 ± 0.10 (Predicted)         | [1]          |

## **Experimental Protocols for Solubility Determination**

To ensure reproducibility and accuracy, solubility determination should follow standardized methodologies. The OECD (Organisation for Economic Co-operation and Development) guidelines are globally recognized for this purpose.

#### 4.1 Water Solubility Determination (OECD Test Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method (for solubilities  $< 10^{-2}$  g/L) and the Flask Method (for solubilities  $> 10^{-2}$  g/L)[6]. Given that **N-AllyImethylamine** is miscible with water, the Flask Method is the appropriate conceptual framework, although its purpose is typically to find a saturation limit, which does not exist for miscible substances. The protocol is presented here as the standard procedure for substances where the solubility is high but not necessarily infinite.

#### Flask Method (Shake-Flask)

This method, also known as the shake-flask method, is considered the most reliable technique for measuring the thermodynamic solubility of a substance[7][8].

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in



the aqueous phase is then determined by a suitable analytical method.

#### Apparatus:

- Mechanical shaker or magnetic stirrer with thermostatic control.
- Constant temperature bath (e.g., 20 ± 0.5 °C)[6].
- Flasks or vials with sufficient volume and tight-fitting, inert stoppers.
- Centrifuge with temperature control (optional, but recommended).
- Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)).

#### Procedure:

- Preparation: Add an amount of N-Allylmethylamine to a flask that is clearly in excess of its
  expected solubility limit. Add a known volume of purified water (e.g., deionized or distilled).
- Equilibration: Seal the flask and place it in the constant temperature bath. Agitate the mixture at a controlled speed. The equilibration time is critical and must be sufficient to reach a plateau in concentration; for many compounds, this can take 24 to 48 hours[8][9]. Preliminary tests are often run to determine the necessary time to achieve equilibrium[6].
- Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation. To ensure complete separation of undissolved substance, the sample is typically centrifuged at the same temperature. Filtration may also be used.
- Sampling and Analysis: Carefully extract an aliquot of the clear, supernatant aqueous phase.
- Quantification: Dilute the aliquot appropriately and measure the concentration of N-Allylmethylamine using a pre-calibrated analytical method (e.g., GC-FID). The analysis should be performed in triplicate.

## **Visualized Workflows and Relationships**



To better illustrate the concepts discussed, the following diagrams are provided.

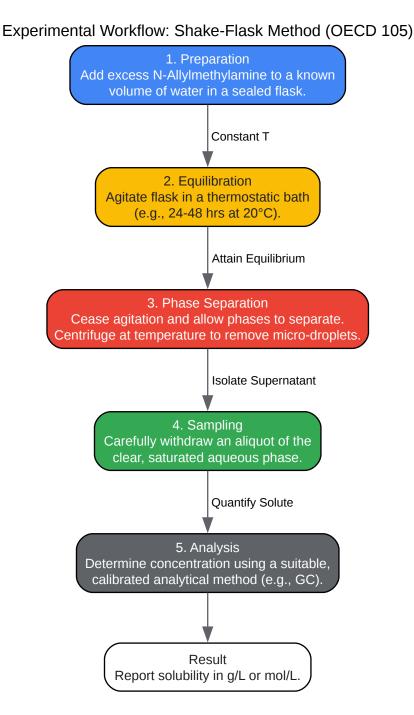
## Solute Properties N-Allylmethylamine (C<sub>4</sub>H<sub>9</sub>N) Polar Amine Group (-NHCH<sub>3</sub>) Nonpolar Alkyl Group (C4H8-) Capable of H-Bonding **London Dispersion Forces** \$trong Interaction Favorable Interaction (H-Bonding) (Dispersion Forces) **Solvent Properties Polar Solvents** Nonpolar Solvents (e.g., Water, Ethanol) (e.g., Hexane, Toluene) Interaction & Outcome High Solubility / Miscibility **Good Solubility**

Logical Relationship of N-Allylmethylamine Solubility

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Caption: Solubility based on molecular interactions.





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Caption: Workflow for the Shake-Flask solubility test.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of N-Allylmethylamine]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1265532#n-allylmethylamine-solubility-in-water-and-organic-solvents]

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